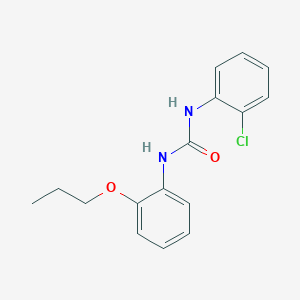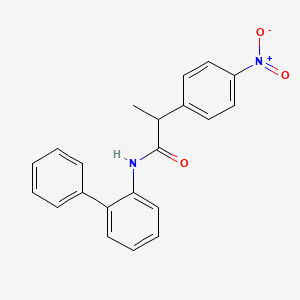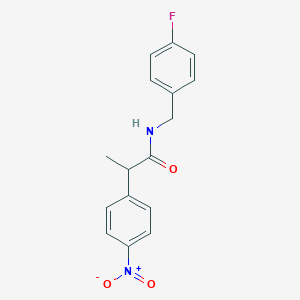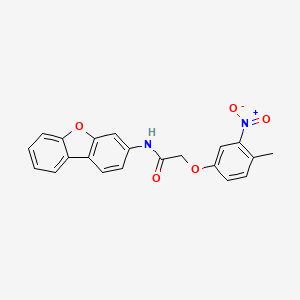![molecular formula C17H15N3O3 B4074587 3-(4-methylphenyl)-5-[1-(4-nitrophenyl)ethyl]-1,2,4-oxadiazole](/img/structure/B4074587.png)
3-(4-methylphenyl)-5-[1-(4-nitrophenyl)ethyl]-1,2,4-oxadiazole
Descripción general
Descripción
3-(4-methylphenyl)-5-[1-(4-nitrophenyl)ethyl]-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)-5-[1-(4-nitrophenyl)ethyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzohydrazide with 4-nitroacetophenone in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-methylphenyl)-5-[1-(4-nitrophenyl)ethyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents.
Major Products Formed
Reduction: 3-(4-methylphenyl)-5-[1-(4-aminophenyl)ethyl]-1,2,4-oxadiazole.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(4-methylphenyl)-5-[1-(4-nitrophenyl)ethyl]-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-methylphenyl)-5-[1-(4-nitrophenyl)ethyl]-1,2,4-oxadiazole depends on its application:
Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.
Electronic Properties: The oxadiazole ring contributes to the compound’s ability to transport electrons, making it useful in electronic applications.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-methylphenyl)-5-[1-(4-aminophenyl)ethyl]-1,2,4-oxadiazole
- 3-(4-methylphenyl)-5-[1-(4-chlorophenyl)ethyl]-1,2,4-oxadiazole
- 3-(4-methylphenyl)-5-[1-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole
Uniqueness
3-(4-methylphenyl)-5-[1-(4-nitrophenyl)ethyl]-1,2,4-oxadiazole is unique due to the presence of both a nitro group and an oxadiazole ring. This combination imparts distinct electronic and chemical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
3-(4-methylphenyl)-5-[1-(4-nitrophenyl)ethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-11-3-5-14(6-4-11)16-18-17(23-19-16)12(2)13-7-9-15(10-8-13)20(21)22/h3-10,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTXZVSJMDUAHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C(C)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(2-Bromo-4-chlorophenoxy)propyl]azepane;oxalic acid](/img/structure/B4074517.png)

![1-[2-(4-nitrophenoxy)ethyl]azepane oxalate](/img/structure/B4074524.png)
![1-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]azepane;oxalic acid](/img/structure/B4074529.png)
![Oxalic acid;1-[2-(3-propan-2-ylphenoxy)ethyl]azepane](/img/structure/B4074551.png)

![Oxalic acid;1-[2-(4-phenylphenoxy)ethyl]azepane](/img/structure/B4074567.png)
![5-Benzyl-1-butyl-1'-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione](/img/structure/B4074577.png)

![1-[3-(2-Methoxy-4-methylphenoxy)propyl]azepane;oxalic acid](/img/structure/B4074586.png)
![N-[2-(2-chloro-6-prop-2-enylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid](/img/structure/B4074590.png)
![2-{[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}-N-mesitylacetamide](/img/structure/B4074597.png)
![1-[(4-Methoxyphenyl)methyl]-3-(4-nitrophenyl)urea](/img/structure/B4074600.png)
